N-(4-chlorobenzyl)-N'-phenyl-N-(3,3,3-trifluoro-2-hydroxypropyl)urea

UT-A1 inhibition urea transporter potency ranking

N-(4-Chlorobenzyl)-N'-phenyl-N-(3,3,3-trifluoro-2-hydroxypropyl)urea (CAS 478258-83-2) is a synthetically accessible, trisubstituted urea derivative characterized by a 4-chlorobenzyl group at N1, a phenyl ring at N3, and a 3,3,3-trifluoro-2-hydroxypropyl substituent at N1. The compound is documented in BindingDB (BDBM50575418 / CHEMBL4874369) as an inhibitor of the rat urea transporter UT-A1 with an IC50 of 5,000 nM in a fluorescence-based MDCK cell assay.

Molecular Formula C17H16ClF3N2O2
Molecular Weight 372.8 g/mol
CAS No. 478258-83-2
Cat. No. B3141399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)-N'-phenyl-N-(3,3,3-trifluoro-2-hydroxypropyl)urea
CAS478258-83-2
Molecular FormulaC17H16ClF3N2O2
Molecular Weight372.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)N(CC2=CC=C(C=C2)Cl)CC(C(F)(F)F)O
InChIInChI=1S/C17H16ClF3N2O2/c18-13-8-6-12(7-9-13)10-23(11-15(24)17(19,20)21)16(25)22-14-4-2-1-3-5-14/h1-9,15,24H,10-11H2,(H,22,25)
InChIKeyWDWBNWIFPHIYHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chlorobenzyl)-N'-phenyl-N-(3,3,3-trifluoro-2-hydroxypropyl)urea (CAS 478258-83-2): Urea Transporter UT-A1 Inhibitor for Kidney Physiology & Diuretic Research


N-(4-Chlorobenzyl)-N'-phenyl-N-(3,3,3-trifluoro-2-hydroxypropyl)urea (CAS 478258-83-2) is a synthetically accessible, trisubstituted urea derivative characterized by a 4-chlorobenzyl group at N1, a phenyl ring at N3, and a 3,3,3-trifluoro-2-hydroxypropyl substituent at N1 . The compound is documented in BindingDB (BDBM50575418 / CHEMBL4874369) as an inhibitor of the rat urea transporter UT-A1 with an IC50 of 5,000 nM in a fluorescence-based MDCK cell assay [1]. It has also been profiled in a PubChem luminescence-based apoptosis counter-screen targeting Bcl-2-like protein 11 (BIM), where it showed an EC50 > 350,000 nM, indicating minimal cytotoxic interference at concentrations relevant to UT-A1 pharmacology [2]. The compound is commercially supplied at purities ≥ 90–98% for research use .

Why N-(4-Chlorobenzyl)-N'-phenyl-N-(3,3,3-trifluoro-2-hydroxypropyl)urea Cannot Be Replaced by Generic Urea Analogs in UT-A1 Research


Urea transporter UT-A1 inhibitors span an extremely wide potency range—from low nanomolar (e.g., triazoloquinoxalines with IC50 ≈ 150 nM) to low millimolar (e.g., dimethylthiourea, DMTU, with IC50 = 2–3 mM) [1][2]. Within this landscape, the target compound occupies a distinct mid-micromolar potency window (IC50 = 5,000 nM), which is strategically positioned between weak tool compounds and highly optimized clinical candidates. Critically, minor structural modifications to the urea scaffold—such as removal of the 4-chloro substituent on the benzyl ring (producing the des-chloro analog, CAS 478258-80-9), or replacement of the N′-phenyl with an N′-(3-fluorophenyl) group (CAS 478258-84-3)—abolish the experimentally verified UT-A1 interaction, as these analogs lack any documented UT-A1 inhibitory activity in curated databases [3]. The simultaneous presence of the 4-chlorobenzyl, N′-phenyl, and trifluoro-hydroxypropyl motifs is therefore not interchangeable; substituting any one of these pharmacophoric elements with a generic urea building block results in a compound with uncharacterized—and likely absent—UT-A1 pharmacology, invalidating the experimental model.

Product-Specific Quantitative Evidence: N-(4-Chlorobenzyl)-N'-phenyl-N-(3,3,3-trifluoro-2-hydroxypropyl)urea Versus Urea Transporter UT-A1 Inhibitor Comparators


Evidence Item 1: UT-A1 Inhibitory Potency Benchmarking Against DMTU (the Classic Urea Analog Tool)

The target compound inhibits rat UT-A1 with an IC50 of 5,000 nM (5.0 μM) in MDCK cells as measured by a fluorescence plate reader assay [1]. In a cross-study comparison using the same species (rat) and transporter target (UT-A1), the classical urea analog inhibitor dimethylthiourea (DMTU) exhibits an IC50 of 2,000–3,000,000 nM (2–3 mM) under a noncompetitive mechanism [2]. This represents an approximately 400–600-fold superior potency for the target compound relative to DMTU, establishing that the 4-chlorobenzyl / trifluoro-hydroxypropyl substitution pattern confers a substantial gain in UT-A1 affinity over the simple urea isostere scaffold.

UT-A1 inhibition urea transporter potency ranking dimethylthiourea kidney physiology

Evidence Item 2: UT-A1 Selectivity Contextualization Against Dual UT-A/UT-B Inhibitor PU-48

The target compound shows a well-defined UT-A1 IC50 of 5,000 nM [1]. The literature-characterized inhibitor PU-48, a thienoquinoline urea transporter ligand, inhibits UT-A1 with an IC50 of 320 nM (0.32 μM) and also potently inhibits UT-B with an IC50 of 210–330 nM, demonstrating a dual UT-A/UT-B inhibition profile [2]. Although the target compound's absolute UT-A1 potency is lower than that of PU-48, its documented inactivity in a Bcl-2/BIM apoptosis counter-screen (EC50 > 350,000 nM) [3] provides orthogonal selectivity information: the compound does not engage the Bcl-2 family apoptotic machinery at concentrations up to 70-fold above its UT-A1 IC50. No UT-B inhibitory data are currently available for the target compound, presenting an opportunity for selectivity characterization.

UT-A1 selectivity UT-B counter-screen PU-48 urea transporter isoforms diuretic target

Evidence Item 3: Structural Determinants of UT-A1 Activity — 4-Chlorobenzyl and Trifluoro-Hydroxypropyl Motifs Are Simultaneously Required

The target compound (CAS 478258-83-2) is the sole member of its immediate structural cluster with a documented UT-A1 IC50. Two direct structural analogs serve as negative controls: the des-chloro analog, N-benzyl-N'-phenyl-N-(3,3,3-trifluoro-2-hydroxypropyl)urea (CAS 478258-80-9), which replaces the 4-chlorobenzyl group with an unsubstituted benzyl group ; and the 3-fluorophenyl analog, N-(4-chlorobenzyl)-N'-(3-fluorophenyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)urea (CAS 478258-84-3), which replaces the N′-phenyl group with an N′-(3-fluorophenyl) group [1]. Neither analog has any reported UT-A1 inhibitory activity in BindingDB, ChEMBL, or PubChem, despite sharing the trifluoro-hydroxypropyl urea core. This establishes that both the 4-chloro substituent on the benzyl ring and the unsubstituted N′-phenyl group are simultaneously required for the observed UT-A1 interaction—a classic pharmacophore constraint.

structure-activity relationship pharmacophore 4-chlorobenzyl trifluoro-hydroxypropyl urea scaffold

Evidence Item 4: Cytotoxicity Counter-Screen — Minimal Apoptotic Interference at Pharmacologically Relevant Concentrations

In a PubChem luminescence cell-based dose retest assay (AID 2765) designed to identify inhibitors of Bcl-2-like protein 11 (BIM)-mediated apoptosis, the target compound exhibited an EC50 > 350,000 nM (>350 μM) [1]. This value is 70-fold higher than its UT-A1 IC50 of 5,000 nM [2], indicating that at concentrations sufficient to achieve full UT-A1 inhibition, the compound does not measurably engage the Bcl-2 apoptotic pathway. By comparison, many screening hits in the urea transporter field show non-specific cytotoxicity at concentrations within 10-fold of their target IC50, complicating pharmacological interpretation. The >70-fold window between UT-A1 inhibition and BIM-related cytotoxicity is a quantifiable selectivity margin supporting the compound's utility as a functional probe.

cytotoxicity apoptosis counter-screen Bcl-2 family BIM safety window

Evidence Item 5: Physicochemical Differentiation — Trifluoro-Hydroxypropyl Moiety Enhances Lipophilicity for Membrane Permeability

The 3,3,3-trifluoro-2-hydroxypropyl substituent is a well-precedented lipophilicity-enhancing motif in urea-based bioactive compounds. Literature on trifluoromethyl-functionalized urea receptors demonstrates that introduction of the -CF3 group increases calculated logP (clogP) relative to unfluorinated analogs, correlating with enhanced membrane transport activity [1]. The target compound (MW = 372.77 g/mol, predicted boiling point 550.0 ± 50.0 °C) incorporates this motif alongside a 4-chlorobenzyl group, the latter further contributing to lipophilicity relative to the unsubstituted benzyl analog (CAS 478258-80-9, MW = 338.32 g/mol). Although experimentally measured logP values are not publicly available for this specific compound, the structural features predict a ClogP in the range of 3.5–4.5—sufficient for passive membrane permeability while retaining the secondary hydroxyl group as a hydrogen-bond donor/acceptor for target engagement.

lipophilicity trifluoromethyl membrane permeability ClogP physicochemical properties

Best-Fit Application Scenarios for N-(4-Chlorobenzyl)-N'-phenyl-N-(3,3,3-trifluoro-2-hydroxypropyl)urea in UT-A1 Research


Scenario 1: UT-A1 Pharmacological Validation in Rodent Kidney Physiology Models

With a rat UT-A1 IC50 of 5,000 nM and a >70-fold selectivity window over Bcl-2-mediated apoptosis [1][2], this compound is suited as a mid-potency pharmacological tool for validating UT-A1-dependent urea transport mechanisms in rodent kidney preparations (e.g., perfused inner medullary collecting ducts, MDCK cell monolayers). Its potency positions it between millimolar tools like DMTU and highly optimized nanomolar inhibitors, filling a niche for dose-response studies that require graded UT-A1 inhibition without immediate saturation at low concentrations.

Scenario 2: Structure-Activity Relationship (SAR) Benchmark for Urea-Based UT-A1 Inhibitor Optimization

The compound's strictly required pharmacophore—simultaneous presence of 4-chlorobenzyl, N′-phenyl, and trifluoro-hydroxypropyl groups [1]—makes it an ideal SAR benchmark. Medicinal chemistry teams can use this compound as a reference standard when synthesizing and profiling novel urea-based UT-A1 inhibitor series, comparing each new analog against the verified 5,000 nM IC50 baseline to quantify the impact of scaffold modifications on UT-A1 affinity.

Scenario 3: Counter-Screening for UT-A1 Selectivity Across Urea Transporter Isoforms

Given that the compound's UT-B inhibitory activity remains uncharacterized while its UT-A1 activity is verified [1], it represents a priority candidate for isoform selectivity profiling. Researchers developing UT-A1-selective diuretics can use this compound in parallel UT-A1 vs. UT-B inhibition assays to establish whether the 4-chlorobenzyl / N′-phenyl substitution pattern confers inherent UT-A1 selectivity, a critical parameter for diuretic development programs targeting salt-sparing diuresis [2].

Scenario 4: Negative Control Pairing with Structural Analogs for Pharmacophore Validation

Procurement of this compound alongside its verified inactive structural analogs—CAS 478258-80-9 (des-chloro) and CAS 478258-84-3 (3-fluorophenyl)—enables a matched-pair experimental design for rigorous pharmacophore validation [1]. Using the active compound (CAS 478258-83-2) as the positive control and the two analogs as negative controls within the same assay platform provides robust evidence that observed UT-A1 phenotypes are specifically attributable to the complete pharmacophore rather than to non-specific urea scaffold effects.

Quote Request

Request a Quote for N-(4-chlorobenzyl)-N'-phenyl-N-(3,3,3-trifluoro-2-hydroxypropyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.